(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Overview
Description
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a chemical compound with the molecular formula C13H12ClNOS It is characterized by the presence of a thiophene ring substituted with amino and methyl groups, and a phenyl ring substituted with a chlorine atom
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties would impact the bioavailability of the compound.
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound would have a wide range of potential effects, depending on its specific targets .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with globular proteins, which are known for their catalytic activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic functions. This compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, which can lead to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, thereby affecting the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, thereby enhancing its efficacy and reducing potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-amino-4,5-dimethylthiophene with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone
- (2-Amino-4,5-dimethylthiophen-3-yl)(4-bromophenyl)methanone
- (2-Amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone
Uniqueness: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is unique due to the specific substitution pattern on the thiophene and phenyl rings, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the phenyl ring enhances its reactivity in substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
Properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFEGHYRWGCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352118 | |
Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-66-2 | |
Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) in pharmaceutical research?
A1: this compound (S2) serves as a crucial precursor in the synthesis of (+)-JQ1 []. (+)-JQ1 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in gene transcription regulation. This makes (+)-JQ1 a valuable tool for studying BET protein function and its implications in various diseases, including cancer. Therefore, understanding the properties and synthesis of S2 is essential for the development and study of this important class of therapeutic agents.
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